

Application Notes and Protocols for the Synthesis of C18G Peptide

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Compound of Interest

Compound Name: C18G

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Introduction

C18G is a synthetic antimicrobial peptide (AMP) that has demonstrated broad-spectrum antibacterial activity.[1][2] Originally derived from a fragment of human platelet factor IV, **C18G** is a highly cationic (+8 charge) peptide designed to be alpha-helical and facially amphipathic.[2] This structure allows it to selectively interact with and disrupt bacterial cell membranes, leading to cell death.[2] Its efficacy against various bacterial strains makes it a promising candidate for further investigation in the development of new antimicrobial agents.[1]

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of the **C18G** peptide, primarily utilizing Fmoc-based solid-phase peptide synthesis (SPPS).

Key Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of C18G

This protocol outlines the manual or automated synthesis of the **C18G** peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[3][4]

Materials:

- Fmoc-Rink Amide resin (for C-terminal amide)
- Fmoc-protected amino acids
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Activation base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
- Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Solvents: High-purity DMF, DCM (Dichloromethane)
- Washing solvents: DMF, DCM, Isopropanol
- Solid-phase synthesis vessel (manual or automated synthesizer)

Procedure:

- Resin Preparation:
 - Place the Fmoc-Rink Amide resin in the reaction vessel.
 - Swell the resin in DMF for at least 1 hour to ensure optimal reaction conditions.[\[5\]](#)
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add the 20% piperidine/DMF solution to the resin to remove the Fmoc protecting group from the terminal amine.
 - Agitate the mixture for a specified time (e.g., an initial 3 minutes, drain, then a second treatment for 7-10 minutes).
 - Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[\[5\]](#)

- Amino Acid Coupling:
 - In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin substitution) in DMF.
 - Add the coupling reagent (e.g., HBTU, 3-5 eq.) and the activation base (e.g., DIPEA, 6-10 eq.).
 - Allow the amino acid to pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours to ensure complete coupling. A ninhydrin test can be performed to confirm the absence of free primary amines.
- Washing:
 - Drain the coupling solution.
 - Wash the peptidyl-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[\[4\]](#)
- Repeat Synthesis Cycle:
 - Repeat the deprotection, coupling, and washing steps for each amino acid in the **C18G** sequence.

Cleavage from Resin and Deprotection

This step releases the synthesized peptide from the solid support and removes the side-chain protecting groups.

Materials:

- Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water.[\[6\]](#)
- Ice-cold diethyl ether

- Centrifuge and tubes

Procedure:

- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.
- Add the cleavage cocktail to the resin in a fume hood.[7]
- Incubate the mixture at room temperature with occasional agitation for 2-3 hours. The resin may change color, indicating the release of trityl-based protecting groups.[7]
- Filter the resin to collect the TFA solution containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution dropwise into a tube of ice-cold diethyl ether (typically 10-20 times the volume of the TFA solution).[6]
- A white precipitate of the peptide should form. Allow it to precipitate fully at -20°C for at least 30 minutes.
- Centrifuge the mixture to pellet the crude peptide.
- Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.
- Dry the crude peptide pellet under vacuum.

Peptide Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree.[8]

Materials:

- Preparative RP-HPLC system
- C18 HPLC column (e.g., Vydac C18)[8]
- Mobile Phase A: 0.1% TFA in HPLC-grade water

- Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
- Lyophilizer

Procedure:

- Dissolve the crude peptide in a minimal amount of Mobile Phase A. Some Mobile Phase B can be added to aid solubility if needed.
- Filter the dissolved peptide solution to remove any particulates.
- Inject the sample onto the C18 column equilibrated with a low percentage of Mobile Phase B (e.g., 5-10%).
- Elute the peptide using a linear gradient of Mobile Phase B. The specific gradient will need to be optimized but can start with a shallow gradient (e.g., 1% per minute). For example, a gradient of 10% to 60% B over 50 minutes.[\[9\]](#)
- Monitor the elution profile at 214 nm or 280 nm.
- Collect fractions corresponding to the major peptide peak.
- Analyze the collected fractions for purity using an analytical RP-HPLC system and for mass using mass spectrometry.
- Pool the pure fractions and freeze-dry (lyophilize) to obtain the final purified peptide as a white, fluffy powder.

Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the purified peptide, ensuring the correct sequence was synthesized.

Procedure:

- Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

- Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).
- Compare the observed molecular weight with the calculated theoretical molecular weight of **C18G** to confirm its identity.[\[2\]](#)

Quantitative Data Summary

The following tables summarize typical quantitative data expected from the synthesis and purification of the **C18G** peptide.

Parameter	Typical Value	Method of Analysis
Crude Peptide Yield	70-85%	Gravimetric
Purified Peptide Yield	15-30%	Gravimetric
Purity (Post-HPLC)	>95%	Analytical RP-HPLC
Observed Molecular Weight	Matches Theoretical	ESI-MS

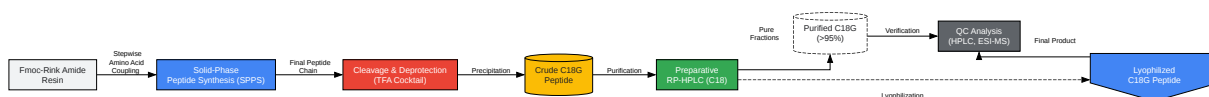
Table 1. Synthesis and Purification Data for C18G.

Parameter	Instrument	Column	Mobile Phases	Gradient Example
Purification	Preparative HPLC System	C18, 10 μ m	A: 0.1% TFA in H ₂ O; B: 0.1% TFA in ACN	10-60% B over 50 min
Purity Analysis	Analytical HPLC System	C18, 3-5 μ m	A: 0.1% TFA in H ₂ O; B: 0.1% TFA in ACN	5-95% B over 30 min
Identity Confirmation	ESI-TOF Mass Spec.	Not Applicable	50:50 ACN/H ₂ O with 0.1% Formic Acid	Direct Infusion or LC-MS

Table 2.
Analytical and
Purification
Parameters.

Visualizations

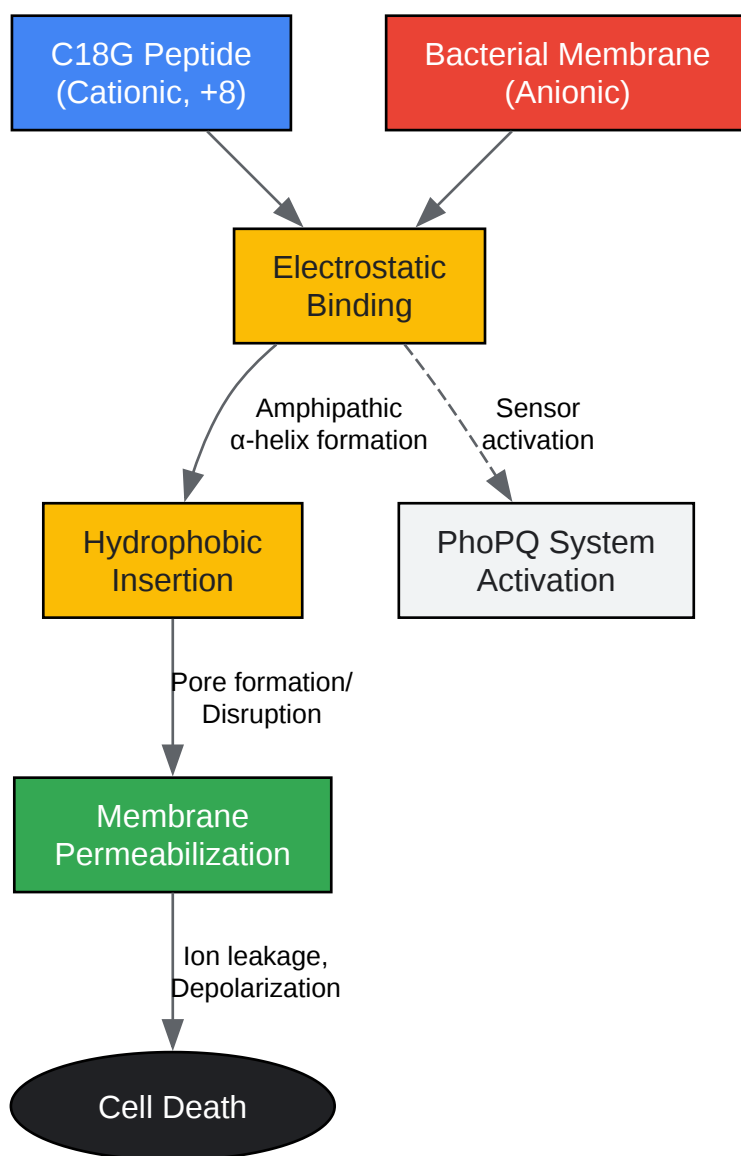
C18G Synthesis and Purification Workflow



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Caption: Workflow for **C18G** peptide synthesis, from resin to final product.

Proposed Mechanism of C18G Action



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Caption: **C18G**'s proposed antimicrobial mechanism of action.

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